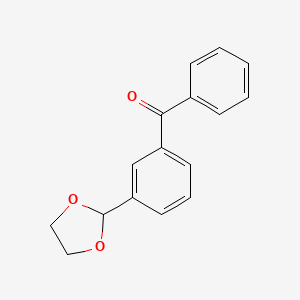

3-(1,3-Dioxolan-2-YL)benzophenone

カタログ番号 B1313164

CAS番号:

85366-46-7

分子量: 254.28 g/mol

InChIキー: NZPRGYBCSLSUOM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“3-(1,3-Dioxolan-2-YL)benzophenone” is a chemical compound . The IUPAC name for this compound is (3-bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone . It has a molecular weight of 333.18 .

Synthesis Analysis

The synthesis of “3-(1,3-Dioxolan-2-YL)benzophenone” involves several stages . The first stage involves the reaction of 3-(1,3-dioxolan-2-yl)-phenylbromide with n-butyllithium in tetrahydrofuran at -70°C for 1 hour. The second stage involves the reaction with N-methoxy-N-methylbenzamide in tetrahydrofuran at -70°C for 2 hours .Molecular Structure Analysis

The molecular structure of “3-(1,3-Dioxolan-2-YL)benzophenone” can be represented by the linear formula C16H13BrO3 . The InChI code for this compound is 1S/C16H13BrO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2 .科学的研究の応用

Synthesis and Chemical Reactions

- 3-(1,3-Dioxolan-2-YL)benzophenone is used in the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method offers an alternative for synthesizing 1,4-diketones via radicals (Mosca et al., 2001).

- It is also involved in the synthesis of 1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles which exhibit high fungicidal activities (Talismanov & Popkov, 2007).

Photopolymerization

- 3-(1,3-Dioxolan-2-YL)benzophenone has been used as a novel initiator for free radical photopolymerization. It has shown to efficiently initiate polymerization of acrylates and methacrylates (Wang et al., 2011).

- It is a component in the synthesis of modified poly(3-hexyl)thiophene for increased efficiency in bulk heterojunction photovoltaic devices (Ramidi et al., 2014).

Material Science and Organic Chemistry

- In material science, it is employed in the synthesis of racemic (1,4-dioxan-2-yl)diphenylmethanol, which forms one-dimensional chains via strong hydrogen bonding, showing its potential in crystallography and materials design (Hsiao et al., 2011).

- Its derivatives, such as benzophenone-di-1,3-dioxane, are explored for their novel uses in photochemically initiated reactions and as photoinitiators in radical polymerization (Kumbaraci et al., 2012).

Environmental and Safety Aspects

- Studies have also been conducted on the safety evaluation of benzophenone-3, a related compound, after dermal administration in rats, highlighting the importance of safety assessment in the development and use of these chemicals (Okereke et al., 1995).

特性

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h1-8,11,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPRGYBCSLSUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441141 | |

| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxolan-2-YL)benzophenone | |

CAS RN |

85366-46-7 | |

| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Combine (3-[1,3]dioxolan-2-ylphenyl)-phenyl-methanol (5.0 g, 18.5 mmol) and 18-crown-6 (160 mg, 0.6 mmol) in dichloromethane. Add potassium permanganate (8.8 g, 55.5 mmol). Heat to about 40° C. After 4 hours, cool to room temperature add water and sodium hydrogensulfite (6.0 g). Basify with a solution of 1N sodium hydroxide (about 60 ml) and extract with dichloromethane. Combine the organic layers and wash sequentially with distilled water and brine and then dry (Na2SO4), filter, and concentrate to give a residue. Chromatograph the residue eluting with EtOAc to give the title compound.

Name

(3-[1,3]dioxolan-2-ylphenyl)-phenyl-methanol

Quantity

5 g

Type

reactant

Reaction Step One

Name

Synthesis routes and methods II

Procedure details

To a stirred solution of benzoylbenzaldehyde (2 g, 10 mmol) and 1,2-bis-(trimethoxysiloxy)ethane (2.3 g, 11 mmol) in dry dichloromethane (30 cm3) under N2 at room temperature was added trimethylsilylmethyl trifluoromethanesulphonate (5 drops). After stirring at 20° C. for 48 hours, pyridine (3 drops) was added followed by saturated NaHCO3 (20 cm3) and diethyl ether (20 cm3). The resulting mixture was stirred for 30 minutes. The ethereal layer was separated off and the aqueous layer extracted twice more with diethyl ether. The combined extracts were washed with water, dried over a mixture of anhydrous Na2CO3 and anhydrous Na2SO4 (1:1) and the solvent removed in vacuo to give 2-(3-benzoylphenyl)-1,3-dioxolane, nD20 1.5890. Yield 2.2 g (91.7%).

Name

1,2-bis-(trimethoxysiloxy)ethane

Quantity

2.3 g

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)

![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)

![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)